4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline
Description
Chemical Structure and Properties
4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline (CAS: 1233958-30-9) is a substituted aniline derivative with the molecular formula C₁₀H₁₃FN₂O₃ and a molecular weight of 228.22 g/mol . The compound features:
- A fluoro substituent at the 4-position of the benzene ring.
- A nitro group at the 2-position.
Purity and Availability Commercial samples of this compound are available with a purity of >95% (HPLC), as listed by suppliers such as Fluorochem-B and CymitQuimica .
Properties
IUPAC Name |
4-fluoro-N-(3-methoxypropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3/c1-16-6-2-5-12-9-4-3-8(11)7-10(9)13(14)15/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURFPKSLGBCWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242868 | |
| Record name | 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-30-9 | |
| Record name | 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline typically involves a multi-step process:
Alkylation: The methoxypropyl group is introduced via an alkylation reaction, where the nitroaniline derivative is reacted with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methoxypropyl group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 4-Fluoro-N-(3-methoxypropyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives.
Oxidation: 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzaldehyde or 4-Fluoro-N-(3-methoxypropyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxypropyl group contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Fluoro-Nitroaniline Derivatives
Fluoro-nitroanilines share a benzene ring with fluorine and nitro groups but differ in substitution patterns and side chains. Key examples include:
Key Differences :
- Substituent Position : The position of nitro and fluoro groups significantly affects reactivity and physical properties. For instance, 4-fluoro-2-nitroaniline exhibits pH-independent ionization in electrospray ionization (ESI) due to resonance stabilization, whereas 2-nitroaniline (without fluorine) is pH-dependent .
- Side Chain Effects : The absence of an N-alkyl/ether group in simpler derivatives reduces steric hindrance and increases crystallinity compared to 4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline.
N-Substituted Nitroanilines
The N-substituted variants highlight the impact of side-chain modifications:
Key Differences :
- Synthetic Utility : The methoxy group may enhance stability against hydrolysis compared to ethoxy or unprotected hydroxyl groups.
Positional Isomers and Basicity
The nitro group's position relative to the amino group critically influences basicity and reactivity:
Biological Activity
4-Fluoro-N-(3-methoxypropyl)-2-nitroaniline is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13FN2O
- Molecular Weight : Approximately 228.23 g/mol
- Functional Groups : The compound features a fluoro group at the para position of the aniline ring and a nitro group at the ortho position relative to the aniline nitrogen, along with a methoxypropyl group.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interactions with biological macromolecules, including proteins and enzymes. Understanding these interactions is crucial for elucidating its pharmacological properties.
Key Findings
-
Reactivity with Biological Macromolecules :
- Interaction studies suggest that the compound can form adducts with proteins, potentially influencing enzyme activities or signaling pathways.
- The presence of both fluoro and nitro groups may enhance its reactivity compared to structurally similar compounds.
- Antimicrobial Activity :
- Cytotoxicity and Safety Profiles :
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional comparisons between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H13FN2O | Fluoro and nitro groups; methoxypropyl side chain |
| 4-Fluoro-2-nitroaniline | C6H5FN2O2 | Lacks methoxypropyl group |
| 3-Methoxy-4-nitroaniline | C8H10N2O3 | Different positioning of methoxy and nitro |
| 4-Chloro-N-(3-methoxypropyl)-2-nitroaniline | C10H13ClN2O | Chlorine instead of fluorine |
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of nitroanilines, including this compound, to evaluate their biological activities. For instance, studies have shown that modifications in the aniline structure can lead to significant changes in antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens .
Case Study: Antitubercular Activity
In a comparative study involving various anilines, it was found that specific structural modifications could enhance antitubercular activity. Although direct data on this compound's activity against M. tuberculosis is still emerging, related compounds have exhibited MIC values ranging from 4 to 64 μg/mL, suggesting potential for further exploration in this area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
